molecular formula C6H5F3N2O2 B2558069 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439899-01-0

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2558069
CAS No.: 1439899-01-0
M. Wt: 194.113
InChI Key: SCDUGLKKHCJCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid is a fluorinated imidazole derivative characterized by a trifluoroethyl group (-CH₂CF₃) attached to the nitrogen atom of the imidazole ring and a carboxylic acid (-COOH) at the 2-position. The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine's strong electronegativity and carbon-fluorine bond strength, which can improve bioavailability and resistance to enzymatic degradation . This compound is structurally significant in medicinal chemistry, where imidazole-based scaffolds are common in enzyme inhibitors (e.g., kinases, cytochrome P450) due to their hydrogen-bonding and metal-chelating capabilities. The carboxylic acid moiety further enables salt formation or conjugation, broadening its utility in drug design.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-10-4(11)5(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDUGLKKHCJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Acyl Imidazole Intermediate

The reaction begins with the activation of a glycine derivative (e.g., N-[(phenylmethoxy)carbonyl]glycine) using CDI in a polar aprotic solvent such as ethyl acetate or iso-propyl acetate. This step generates an acyl imidazole intermediate, with the evolution of carbon dioxide serving as a reaction progress indicator. For instance:
$$
\text{Glycine derivative} + \text{CDI} \rightarrow \text{Acyl imidazole} + \text{CO}_2 \uparrow
$$
The solvent choice is critical; ethyl acetate is preferred for its immiscibility with water, facilitating post-reaction workup.

Trifluoroethylamine Coupling and Cyclization

The acyl imidazole intermediate is subsequently treated with 2,2,2-trifluoroethylamine or its hydrochloride salt. Triethylamine is often added to neutralize liberated hydrogen chloride, ensuring the amine remains nucleophilic. The reaction proceeds at 20–35°C, with careful temperature control to minimize side reactions. Cyclization to form the imidazole ring is achieved under acidic or basic conditions, depending on the protecting groups employed. For example, hydrogenolysis of a benzyloxycarbonyl (Cbz) group or acid-mediated deprotection (e.g., HCl gas) yields the free carboxylic acid.

Hantzsch Imidazole Synthesis with Modified Substrates

The classical Hantzsch synthesis, which condenses a diketone, aldehyde, and ammonia, can be adapted for this compound by incorporating trifluoroethylamine as the nitrogen source and a carboxylic acid-containing precursor.

Substrate Design and Reaction Optimization

In this approach, 2,2,2-trifluoroethylamine reacts with a β-keto acid (e.g., oxaloacetic acid) in the presence of an aldehyde (e.g., glyoxylic acid) to form the imidazole ring. The reaction is conducted in aqueous or alcoholic media at reflux, with ammonium acetate often serving as the ammonia source. Regioselectivity is influenced by the electronic effects of the trifluoroethyl group, which directs the carboxylic acid to the C2 position.

Challenges and Mitigation Strategies

A key limitation is the poor solubility of β-keto acids in nonpolar solvents. To address this, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used as co-solvents. Additionally, microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes while improving yields.

Direct Functionalization of Pre-Formed Imidazole Cores

N1-Alkylation of Imidazole-2-carboxylic Acid Derivatives

This method involves alkylating imidazole-2-carboxylic acid esters or amides with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl iodide). The reaction is typically performed in anhydrous DMF using a strong base (e.g., sodium hydride) to deprotonate the imidazole nitrogen. For example:
$$
\text{Imidazole-2-carboxylate} + \text{CF}3\text{CH}2\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylate}
$$
Subsequent hydrolysis of the ester (e.g., with aqueous NaOH) affords the carboxylic acid.

Regioselectivity Considerations

The N1 position is favored for alkylation due to the electron-withdrawing effect of the carboxylic acid group at C2, which reduces the nucleophilicity of N3. However, trace N3-alkylated byproducts may form, necessitating chromatographic purification.

Catalytic Carboxylation Strategies

Recent advances in transition metal catalysis have enabled direct carboxylation of imidazole derivatives. For instance, palladium-catalyzed carbonylation of 1-(2,2,2-trifluoroethyl)imidazole with carbon monoxide and a hydroxyl group source (e.g., water) under high pressure yields the target compound:
$$
\text{1-(2,2,2-Trifluoroethyl)imidazole} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$
This method offers excellent atom economy but requires specialized equipment for handling gaseous CO.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Carbodiimide coupling 60–75 High regioselectivity; scalable Multi-step; sensitive intermediates
Hantzsch modification 40–55 One-pot synthesis Low yields; solvent sensitivity
N1-Alkylation 50–65 Simple reagents Byproduct formation
Catalytic carboxylation 70–85 Atom-economic; fewer steps High-pressure conditions

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, forming amides with amines. Key methods include:

Reaction Type Reagents/Conditions Key Features
HBTU-mediated amidation HBTU, amine, base (e.g., DIPEA)High yields, efficient, compatible with diverse amines
MTFPSCl₂ + imidazole Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂), imidazoleProtects α-amino groups, prevents racemization
SOF₂-mediated amidation Thionyl fluoride (SOF₂), amine, NaBH₄One-pot synthesis, rapid reaction

These methods highlight the compound’s versatility in forming amides, critical in medicinal chemistry and peptide synthesis.

Esterification

The carboxylic acid group reacts with alcohols under acidic or basic conditions to form esters. While not explicitly detailed in the provided sources, esterification is a fundamental reaction for carboxylic acids. The trifluoroethyl group’s electron-withdrawing nature likely enhances the acid’s reactivity, facilitating ester formation.

Imidazole Ring Reactivity

The imidazole framework participates in electrophilic substitution or alkylation, though its reactivity is influenced by the trifluoroethyl substituent. For instance:

  • Alkylation : Potential substitution at available positions (e.g., 3- or 5-position) under electrophilic conditions, though steric hindrance from the trifluoroethyl group may reduce reactivity.

  • Coordination Chemistry : The imidazole’s lone pair on nitrogen may enable metal coordination, relevant in catalytic applications.

Specific data on these reactions for the target compound is limited in the provided sources, but general imidazole chemistry informs these possibilities.

Influence of the Trifluoroethyl Group

The trifluoroethyl substituent acts as a strong electron-withdrawing group, enhancing the carboxylic acid’s acidity. This increases its susceptibility to nucleophilic attack, making it more reactive than non-fluorinated analogs (e.g., 1-methylimidazole-2-carboxylic acid). For example, amidation and esterification reactions likely proceed more readily due to this effect.

Analytical Techniques

Characterization of reaction products typically employs:

  • NMR spectroscopy : To confirm functional group transformations.

  • Mass spectrometry : For molecular weight verification and purity assessment.

**Research Gaps and Future

Scientific Research Applications

Chemistry

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid serves as a building block for synthesizing complex fluorinated compounds. Its unique properties facilitate research in materials science and catalysis.

Biology

The compound's interactions with biological targets have been investigated extensively:

  • Enzyme Interactions : It acts as a metal-binding pharmacophore targeting metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Structure-activity relationship (SAR) studies indicate that modifications can enhance its inhibitory effects against clinically relevant MBLs .
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic .

Medicine

The unique properties of this compound make it a candidate for pharmaceutical applications:

  • Anticancer Potential : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and L1210, with measured IC50 values indicating promising anticancer activity .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in animal models, indicating its utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

Objective : Evaluate the antimicrobial activity against various bacterial strains.

  • Findings : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Antitumor Activity

Objective : Assess the cytotoxic effects on glioma cells.

  • Outcome : Induced apoptosis was confirmed through flow cytometry analysis, with IC50 values suggesting significant antiproliferative activity against cancer cells.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli10
AntimicrobialStaphylococcus aureus8
AntitumorHeLa15
AntitumorL121012
Anti-inflammatoryMurine modelN/A

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets through the trifluoroethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight Key Features Evidence Source
1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid -CH₂CF₃ (trifluoroethyl) 224.13 (calc.) High lipophilicity; metabolic stability; strong inductive effects from CF₃ N/A (target)
1-[2-(1,2,3-Triazol-1-yl)ethyl]imidazole-2-carboxylic acid -CH₂-triazole 223.19 Triazole enhances hydrogen-bonding; lower lipophilicity vs. CF₃ group
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid -CH₂C₆H₄CF₃ (para-trifluoromethyl) 270.21 Increased aromatic π-π interactions; higher molecular weight
1-(2-Trifluoromethylphenyl)-imidazole-2-carboxylic acid -C₆H₄CF₃ (ortho-trifluoromethyl) 256.18 Steric hindrance from ortho-CF₃; potential reduced target binding
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid -CH₃ and -F (on imidazole ring) 144.10 Reduced lipophilicity; fluorine on ring increases acidity (pKa shift)
1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid Indazole core + -CH₂CF₃ 244.17 Indazole’s fused benzene enhances aromatic stacking; altered solubility

Key Comparative Insights:

Trifluoroethyl vs. Triazole-Ethyl Substituents

  • The trifluoroethyl group in the target compound provides greater lipophilicity and metabolic resistance compared to the triazole-containing analog (). The triazole’s hydrogen-bonding capacity may improve solubility but reduce membrane permeability .

However, ortho-substitution () introduces steric bulk, which may hinder binding to flat enzymatic active sites .

Fluorine on Imidazole vs. Substituents

  • Fluorination of the imidazole ring () directly increases the carboxylic acid’s acidity, favoring ionization at physiological pH. In contrast, trifluoroethyl-substituted derivatives retain a neutral imidazole ring, prioritizing lipophilicity for passive diffusion .

This modification is advantageous in contexts requiring strong aromatic interactions, such as kinase inhibition .

Impact of Substituent Size and Polarity

  • Smaller substituents (e.g., -CH₃ in ) lower molecular weight and improve solubility but sacrifice the steric and electronic benefits of fluorinated groups. Larger groups (e.g., benzyl in ) balance hydrophobicity and target engagement .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structural features, particularly the trifluoroethyl group, confer distinct physicochemical properties that may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈F₃N₂O₂. The trifluoroethyl group enhances lipophilicity and stability, which can affect how the compound interacts with biological systems. The imidazole ring is known for its role in enzyme interactions and metal coordination.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The trifluoroethyl group increases the compound's ability to form hydrogen bonds with enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.
  • Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial in many biochemical pathways .
  • Binding Affinity : Preliminary studies suggest that compounds with similar structures exhibit significant binding affinities toward specific enzymes and receptors.

Table 1: Summary of Biological Activity Studies

StudyCompoundTargetIC50 Value (µM)Findings
1H-imidazole-2-carboxylic acidMetallo-β-lactamases (MBLs)28Effective inhibitor against MBLs
This compoundEnzymesNot specifiedInvestigated for potential enzyme inhibition
Imidazole derivativesVarious enzymesVariableIndicated potential for therapeutic applications

Case Study 1: Inhibition of Metallo-β-lactamases (MBLs)

In a study focusing on metallo-β-lactamases, researchers identified 1H-imidazole-2-carboxylic acid as a core metal-binding pharmacophore. Structural optimization led to the identification of more potent inhibitors against MBLs. The study demonstrated that replacing certain functional groups could enhance inhibitory activity significantly .

Case Study 2: Antiviral and Anticancer Potential

Research has indicated that compounds with imidazole structures exhibit antiviral and anticancer activities. The presence of the trifluoroethyl group in this compound suggests potential for enhanced efficacy in drug development targeting viral infections and cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroethylation of imidazole precursors using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 25°C for 12 hours achieves moderate yields (~26%) . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of trifluoroethylating agent), solvent polarity, and reaction time. Purification via silica gel chromatography (gradient elution: PE:EtOAc 100:0 to 20:80) is critical to isolate the product from unreacted starting materials and by-products.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the trifluoroethyl group (δ = 4.97 ppm, q, 2H) and imidazole protons (δ = 8.69–8.80 ppm) .
  • LCMS : Monitors reaction progress (e.g., 70% conversion after 12 hours) and detects intermediates .
  • Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C₇H₆F₃N₂O₂ requires C 40.00%, H 3.33%, N 15.56%) .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodology :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .
  • Waste disposal : Segregate halogenated waste (due to trifluoroethyl groups) and neutralize acidic by-products before disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what design principles guide these modifications?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce substituents at the imidazole ring (e.g., methyl, carboxylate) or modify the trifluoroethyl chain to alter lipophilicity and target binding. For example, replacing the carboxylic acid group with an amide improves metabolic stability in drug candidates .
  • Docking studies : Use computational tools (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, enzymes). Derivatives with extended aromatic systems (e.g., biphenyl groups) show improved binding affinity in kinase inhibition assays .

Q. How do contradictory data in the literature regarding this compound’s reactivity or biological activity arise, and how can they be resolved?

  • Methodology :

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst batch) that may affect trifluoroethylation efficiency .
  • Cross-validation : Compare NMR and LCMS data across studies to identify discrepancies in by-product profiles. For instance, competing alkylation pathways (e.g., formation of difluoro analogs) may occur if trifluoroethyl iodide is used instead of trifluoroethyl tosylate .
  • Biological assays : Standardize cell-based assays (e.g., hypoxia marker studies using [¹⁸F]TFMISO analogs) to control for variability in uptake mechanisms .

Q. What advanced techniques are employed to study the compound’s role in tumor hypoxia imaging?

  • Methodology :

  • Radiosynthesis : Label the compound with ¹⁸F via O-[¹⁸F]trifluoroethylation using 2,2,2-[¹⁸F]trifluoroethyl tosylate. This method achieves ~40% radiochemical yield and avoids side reactions seen with iodide precursors .
  • In vivo PET/MRI imaging : Administer [¹⁸F]TFMISO analogs to xenograft models and quantify hypoxia via standardized uptake values (SUVs). Correlate imaging data with immunohistochemical markers (e.g., HIF-1α) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.